

4-Chloro-2-fluorophenylacetonitrile molecular structure and weight

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Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336

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An In-depth Technical Guide on 4-Chloro-2-fluorophenylacetonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular characteristics of chemical compounds is paramount. This document provides a detailed overview of the molecular structure and weight of **4-Chloro-2-fluorophenylacetonitrile**, a compound of interest in various research and development pipelines.

Molecular Data Summary

The fundamental quantitative data for **4-Chloro-2-fluorophenylacetonitrile** is presented below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value
Molecular Formula	C ₈ H ₅ ClFN ^[1]
Molecular Weight	169.58 g/mol
IUPAC Name	(4-Chloro-2-fluorophenyl)acetonitrile
CAS Registry Number	75279-53-7 ^[1]

Molecular Structure

The structural arrangement of atoms and bonds in **4-Chloro-2-fluorophenylacetonitrile** dictates its chemical reactivity and physical properties. The molecule consists of a central benzene ring substituted with a chlorine atom, a fluorine atom, and a cyanomethyl group.

Molecular structure of **4-Chloro-2-fluorophenylacetonitrile**.

The SMILES notation for this structure is c1c(c(cc(Cl)c1)F)CC#N.^[1] This representation encodes the connectivity of the atoms, with the lowercase 'c' indicating the aromatic nature of the carbon atoms in the benzene ring.

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References

- 1. 4-CHLORO-2-FLUOROBENZENEACETONITRILE [drugfuture.com]
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